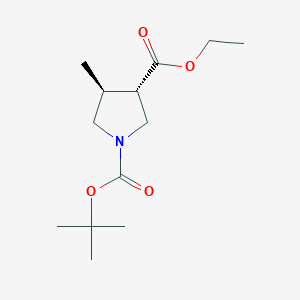
9-(Benzyloxy)-8-methyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Benzyloxy)-8-methyl-9H-purin-6-amine is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyloxy group at the 9th position and a methyl group at the 8th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The methyl group can be introduced via alkylation reactions using methylating agents under basic conditions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity. Solvent selection and recycling, as well as waste management, are critical considerations in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-(Benzyloxy)-8-methyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde derivatives.
Reduction: Reduction reactions can target the purine ring or the benzyloxy group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while substitution reactions can yield a variety of functionalized purines .
Scientific Research Applications
9-(Benzyloxy)-8-methyl-9H-purin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of fluorescent probes and sensors for detecting various analytes .
Mechanism of Action
The mechanism of action of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine involves its interaction with specific molecular targets. It can bind to nucleic acids, influencing DNA and RNA synthesis. Additionally, it may interact with enzymes involved in purine metabolism, thereby affecting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine
- 9-tert-butyl-6-(benzyloxy)-8-phenyl-9H-purine
- 6,8,9-poly-substituted purines
Uniqueness
9-(Benzyloxy)-8-methyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61193-36-0 |
|---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
8-methyl-9-phenylmethoxypurin-6-amine |
InChI |
InChI=1S/C13H13N5O/c1-9-17-11-12(14)15-8-16-13(11)18(9)19-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,14,15,16) |
InChI Key |
TXZVJPNLFAUXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


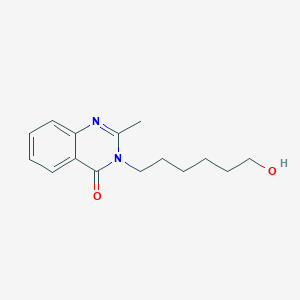

![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)
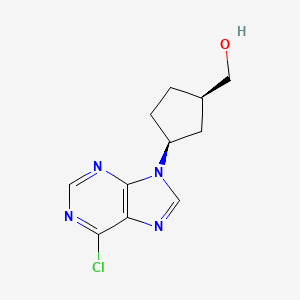
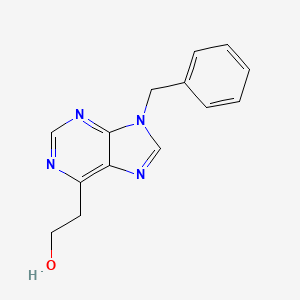

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)

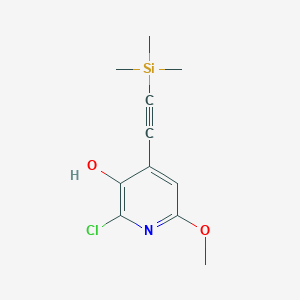

![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)

